HER2 YVMA Mutant Selectivity Over EGFR WT
BI-4142 demonstrates a biochemical HER2 IC50 of 5 nM [1]. In cellular autophosphorylation assays performed in HEK293 cells overexpressing either HER2 YVMA (exon 20 insertion mutant) or EGFR WT, BI-4142 achieves IC50 values of 10 nM against HEK HER2 YVMA versus 270 nM against HEK EGFR WT, corresponding to a 27-fold selectivity window . When evaluated in Ba/F3 isogenic cell models, the selectivity widens further: BI-4142 inhibits Ba/F3 HER2 YVMA proliferation with an IC50 of 18 nM while requiring 2400 nM to inhibit Ba/F3 EGFR WT—a 133-fold differential . Comparative analysis with the clinically approved third-generation EGFR inhibitor osimertinib reveals that osimertinib displays sub-nanomolar potency against EGFR L858R/T790M double mutants (IC50 ≈ 0.3 nM) [2] but demonstrates markedly reduced activity against HER2 exon 20 insertion variants, whereas BI-4142 is explicitly optimized for HER2 exon 20 mutant potency with concomitant EGFR WT sparing [3]. The structural basis for this selectivity profile resides in the covalent acrylamide warhead engagement of HER2 Cys805 and the optimized piperazine-linked pyrimido[5,4-d]pyrimidine scaffold that disfavors EGFR WT ATP-pocket occupancy [4].
| Evidence Dimension | Cellular inhibition of HER2 YVMA mutant versus EGFR WT |
|---|---|
| Target Compound Data | HEK HER2 YVMA IC50 = 10 nM; Ba/F3 HER2 YVMA IC50 = 18 nM; HEK EGFR WT IC50 = 270 nM; Ba/F3 EGFR WT IC50 = 2400 nM |
| Comparator Or Baseline | Osimertinib: EGFR L858R/T790M IC50 ≈ 0.3 nM; substantially reduced potency against HER2 exon 20 mutants |
| Quantified Difference | BI-4142: 27-fold (HEK) to 133-fold (Ba/F3) selectivity for HER2 YVMA over EGFR WT; osimertinib demonstrates inverse selectivity profile favoring EGFR mutants |
| Conditions | HEK293 overexpression autophosphorylation assay; Ba/F3 isogenic cell proliferation assay; 72-96 h incubation |
Why This Matters
The 27- to 133-fold selectivity window for HER2 YVMA over EGFR WT enables target-specific interrogation of HER2 exon 20 insertion biology without confounding EGFR-mediated toxicity or off-target signaling interference.
- [1] MedChemExpress. BI-4142 Product Data Sheet. HER2 IC50 = 5 nM. Cat. No. HY-150024. View Source
- [2] BindingDB. Osimertinib (AZD-9291) Affinity Data. EGFR L858R/T790M IC50 = 0.300 nM. BDBM50029668. View Source
- [3] Wilding B, et al. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors. Nat Cancer. 2022 Jul;3(7):821-836. PMID: 35883003. View Source
- [4] IUPHAR/BPS Guide to Pharmacology. BI-4142 Ligand Page. Comment: oral HER2 selective inhibitor; EGFR signaling not altered. View Source
